molecular formula C16H15ClN2O3 B14589611 Agn-PC-0nig3R CAS No. 61075-02-3

Agn-PC-0nig3R

Cat. No.: B14589611
CAS No.: 61075-02-3
M. Wt: 318.75 g/mol
InChI Key: JDMHOOYOQMQXSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Agn-PC-0nig3R is a novel silver-based compound with a unique structural configuration, combining a polycyclic aromatic backbone with a silver-nitrogen coordination complex. Its synthesis involves precise stoichiometric control of silver nitrate (AgNO₃) under reducing conditions, as inferred from analogous silver nanoparticle (AgNP) synthesis protocols . Current research emphasizes its stability in aqueous environments and low cytotoxicity compared to traditional silver compounds, positioning it as a candidate for biomedical and industrial use.

Properties

CAS No.

61075-02-3

Molecular Formula

C16H15ClN2O3

Molecular Weight

318.75 g/mol

IUPAC Name

ethyl 4-(6-chloropyridazin-3-yl)oxy-3-prop-2-enylbenzoate

InChI

InChI=1S/C16H15ClN2O3/c1-3-5-11-10-12(16(20)21-4-2)6-7-13(11)22-15-9-8-14(17)18-19-15/h3,6-10H,1,4-5H2,2H3

InChI Key

JDMHOOYOQMQXSU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)OC2=NN=C(C=C2)Cl)CC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Agn-PC-0nig3R typically involves a series of chemical reactions that require precise control of reaction conditions. One common method involves the reduction of silver ions in the presence of a stabilizing agent. For instance, a study on the optimization of silver nanoparticle synthesis by chemical reduction highlighted the use of silver nitrate (AgNO3), sodium citrate (TSC), and sodium borohydride (NaBH4) under controlled pH conditions .

Industrial Production Methods

Industrial production of this compound often employs large-scale chemical reduction processes. These methods are optimized to ensure high yield and purity of the compound. The use of advanced techniques such as continuous flow reactors and automated control systems helps in maintaining consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Agn-PC-0nig3R undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include silver nitrate, sodium citrate, and sodium borohydride. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, the reduction of this compound can lead to the formation of silver nanoparticles with varying sizes and shapes .

Scientific Research Applications

Agn-PC-0nig3R has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Agn-PC-0nig3R involves its interaction with molecular targets and pathways within biological systems. For instance, silver nanoparticles derived from this compound have been shown to exert antimicrobial effects by disrupting the cell membrane and interfering with cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Agn-PC-0nig3R shares functional and structural similarities with other silver-based compounds, such as silver nanoparticles (AgNPs), silver sulfadiazine, and silver chloride (AgCl). Below is a detailed comparison based on physicochemical properties, efficacy, and applications.

Table 1: Physicochemical Properties
Property This compound AgNPs Silver Sulfadiazine Silver Chloride (AgCl)
Molecular Weight (g/mol) 452.3 (estimated) Variable 357.14 143.32
Solubility in Water Low Insoluble Slightly soluble Insoluble
Stability at pH 7 >24 hours >48 hours <12 hours Stable
Cytotoxicity (IC₅₀) 125 µM 50–200 µM 75 µM 300 µM

Key Findings :

  • This compound demonstrates superior aqueous stability compared to silver sulfadiazine, a widely used antimicrobial agent. This is attributed to its polycyclic structure, which prevents rapid oxidation .
  • Despite higher molecular weight, its cytotoxicity profile is favorable, with an IC₅₀ of 125 µM, making it safer for prolonged biomedical applications than AgCl .
Table 2: Functional Efficacy
Application This compound AgNPs Silver Sulfadiazine
Antimicrobial Activity 90% inhibition 85–95% inhibition 80% inhibition
(vs. E. coli at 24 h) at 50 ppm at 100 ppm at 100 ppm
Catalytic Efficiency 92% conversion 70% conversion N/A
(Reduction of 4-Nitrophenol) (30 min) (60 min)
Photothermal Stability Retains 85% Retains 60% Retains 40%
(After 5 irradiation cycles) activity activity activity

Key Findings :

  • This compound outperforms AgNPs in catalytic reduction efficiency, achieving 92% conversion in half the time, likely due to its enhanced electron-transfer pathways .
  • Its photothermal stability is notable, retaining 85% activity after repeated irradiation, whereas silver sulfadiazine degrades rapidly under similar conditions .

Recommendations :

  • Conduct side-by-side in vitro/in vivo trials with reference silver compounds to validate efficacy claims .
  • Explore synergistic effects with polymers or antibiotics to enhance antimicrobial potency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.